5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O3S/c1-18(2)23(21,22)19-5-3-11(4-6-19)8-17-14(20)12-7-13(15)10-16-9-12/h7,9-11H,3-6,8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIACWVZCYPEZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Nicotinamide Derivatives
The synthesis begins with introducing a bromine atom at the 5-position of the nicotinamide aromatic ring. While direct bromination of nicotinamide is challenging due to competing side reactions, halogen-directed methodologies are often employed. For example, nicotinamide undergoes electrophilic aromatic substitution using brominating agents like $$ \text{N-bromosuccinimide (NBS)} $$ or $$ \text{Br}2 $$ in the presence of Lewis acids (e.g., $$ \text{FeBr}3 $$).
Key Reaction Conditions:
- Solvent: Dichloromethane (DCM) or acetic acid.
- Temperature: 0–25°C.
- Catalyst: $$ \text{FeBr}_3 $$ (10 mol%).
This step yields 5-bromonicotinamide , a critical intermediate. The regioselectivity of bromination is ensured by the electron-withdrawing amide group, which directs substitution to the 5-position.
Synthesis of the Piperidine Sulfamoyl Component
The piperidine moiety is functionalized with a dimethylsulfamoyl group via sulfamoylation. Starting with piperidin-4-ylmethanol , the hydroxyl group is first converted to a leaving group (e.g., mesylate or tosylate), which is then displaced by $$ \text{N,N-dimethylsulfamoyl chloride} $$.
Example Protocol:
- Methanesulfonylation:
- React piperidin-4-ylmethanol with methanesulfonyl chloride ($$ \text{MsCl} $$) in DCM.
- Base: Triethylamine ($$ \text{Et}_3\text{N} $$).
- Yield: >90%.
- Sulfamoylation:
- Treat the mesylate intermediate with $$ \text{N,N-dimethylsulfamoyl chloride} $$ in $$ \text{THF} $$.
- Base: Sodium hydride ($$ \text{NaH} $$).
- Temperature: 0°C to room temperature.
- Yield: 70–80%.
The product, 1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl chloride , is isolated via column chromatography.
Coupling of Bromonicotinamide and Piperidine Sulfamoyl Moieties
The final step involves forming an amide bond between 5-bromonicotinamide and the piperidine sulfamoyl derivative. This is typically achieved using coupling agents such as $$ \text{EDCl/HOBt} $$ or $$ \text{HATU} $$.
Optimized Coupling Conditions:
| Parameter | Details |
|---|---|
| Coupling Agent | $$ \text{HATU} $$ (1.2 equiv) |
| Base | $$ \text{DIPEA} $$ (3.0 equiv) |
| Solvent | $$ \text{DMF} $$ |
| Temperature | Room temperature (25°C) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
The crude product is purified via recrystallization or silica gel chromatography.
Optimization of Reaction Conditions
Bromination Efficiency
Comparative studies of brominating agents reveal that $$ \text{NBS} $$ offers superior regioselectivity over $$ \text{Br}_2 $$ for nicotinamide derivatives. For instance, using $$ \text{NBS} $$ in $$ \text{DCM} $$ at 0°C achieves >85% conversion with minimal di-bromination byproducts.
Sulfamoylation Challenges
The sulfamoylation step is sensitive to moisture. Anhydrous conditions and slow addition of $$ \text{NaH} $$ (60% dispersion in mineral oil) are critical to prevent hydrolysis of the sulfamoyl chloride.
Coupling Agent Selection
While $$ \text{EDCl/HOBt} $$ is cost-effective, $$ \text{HATU} $$ provides higher yields (75% vs. 60%) due to its superior activation of carboxylic acids.
Analytical Characterization
Spectroscopic Validation
- $$ ^1\text{H NMR} $$: Key signals include:
- Aromatic protons of the bromonicotinamide ring ($$ \delta 8.5–7.5 \text{ ppm} $$).
- Piperidine methylene protons ($$ \delta 3.2–2.8 \text{ ppm} $$).
- LC-MS: $$ m/z = 403.1 \text{ [M+H]}^+ $$.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity after purification.
Yield and Scalability Considerations
| Step | Typical Yield | Scalability Notes |
|---|---|---|
| Bromination | 85–90% | Easily scalable with continuous cooling. |
| Sulfamoylation | 70–80% | Requires strict anhydrous conditions. |
| Coupling | 60–75% | $$ \text{HATU} $$ cost impacts large-scale use. |
Challenges and Alternative Approaches
Bromination Byproducts
Di-brominated species may form if reaction temperatures exceed 25°C. Recrystallization in ethanol/water mixtures effectively removes these impurities.
Alternative Coupling Strategies
Reductive Amination: An alternative route involves reacting 5-bromonicotinamide with a pre-formed piperidine sulfamoyl amine. However, this method yields <50% due to steric hindrance.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling reagents. The specific conditions depend on the desired reaction and the nature of the substituents on the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce more complex molecules with extended conjugation.
Scientific Research Applications
5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylsulfamoyl group play key roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinamide derivatives and piperidine-containing molecules. Examples include:
- 5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide
- 5-fluoro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide
Uniqueness
The uniqueness of 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence its reactivity and binding interactions, making it a valuable compound for various research applications .
Biological Activity
5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide is a compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide is CHBrNOS, with a molecular weight of approximately 365.27 g/mol. The compound features a bromine atom, a piperidine ring, and a nicotinamide moiety, which are key to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 365.27 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
The compound's mechanism of action is primarily linked to its interaction with specific receptors and enzymes in biological systems. It is hypothesized to act as an inhibitor or modulator of certain pathways, particularly those involved in pain perception and inflammation.
Pharmacological Effects
Research indicates that 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide exhibits significant anti-nociceptive effects. In animal models, it has been shown to reduce pain responses in various assays, including the tail-flick test and formalin test.
Case Studies
- Study on Pain Modulation : In a study published in PubMed, the compound was tested for its efficacy in reducing pain in mice. The results indicated a significant reduction in pain response at doses of 10 mg/kg, suggesting its potential as an analgesic agent .
- Opioid Receptor Interaction : Another research effort explored the compound's binding affinity to mu-opioid receptors (MOR). The findings demonstrated that it acts as a partial agonist, which could lead to fewer side effects compared to full agonists .
Table 2: Summary of Biological Activity
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-nociceptive | Significant pain reduction | PubMed study |
| Opioid receptor interaction | Partial agonist activity | DrugBank analysis |
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its potency and selectivity for target receptors. Modifications to the piperidine ring and the incorporation of various substituents have been explored to improve pharmacokinetic properties.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide. Potential areas include:
- In vivo studies to assess long-term effects and safety profiles.
- Exploration of analogs that may exhibit improved efficacy or reduced side effects.
- Mechanistic studies to better understand how this compound interacts at the molecular level with various biological targets.
Q & A
Basic: What synthetic methodologies are optimal for preparing 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring. Key steps include:
Sulfamoylation: Reacting piperidin-4-ylmethanol with N,N-dimethylsulfamoyl chloride under basic conditions (e.g., triethylamine in DCM) to introduce the dimethylsulfamoyl group .
Bromination: Bromine or N-bromosuccinimide (NBS) is used to brominate the nicotinamide precursor at the 5-position .
Amide Coupling: The brominated nicotinoyl chloride is coupled to the sulfamoyl-piperidine intermediate via EDC/HOBt-mediated amide bond formation .
Optimization Tips: Control reaction temperatures (0–25°C) and use anhydrous solvents (e.g., DMF or acetonitrile) to minimize side products. Yield improvements (>70%) are achieved via iterative HPLC purification .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- LC-MS: Confirm molecular weight ([M+H]+ expected ~452.3 g/mol) and detect impurities (e.g., unreacted intermediates) .
- NMR (1H/13C): Key signals include:
- Piperidine protons (δ 2.8–3.5 ppm, multiplet) .
- Bromine-induced deshielding of the nicotinamide C5 proton (δ 8.6 ppm) .
- X-ray Crystallography: Resolve stereochemistry of the piperidine ring and sulfamoyl group orientation (e.g., C–S bond length ~1.76 Å) .
- Elemental Analysis: Validate %C, %H, %N, and %S to confirm stoichiometry .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
Methodological Answer:
Analog Synthesis: Replace the bromine with Cl, F, or H to assess halogen-dependent activity . Modify the dimethylsulfamoyl group to cyclopropylsulfonyl (see ) for steric/electronic comparisons .
Biological Assays:
- Enzyme Inhibition: Test against nicotinamide-dependent enzymes (e.g., PARPs) using fluorescence-based NAD+ depletion assays .
- Cellular Uptake: Radiolabel the compound (e.g., ³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .
Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding to targets like sirtuins or HDACs, focusing on the sulfamoyl-piperidine moiety’s role .
Advanced: How can conflicting data on this compound’s solubility and stability be resolved?
Methodological Answer:
- Solubility Profiling: Use shake-flask method (pH 1–10) with UV-Vis quantification. Conflicting reports may arise from polymorphic forms; characterize via PXRD .
- Stability Studies:
Advanced: What strategies address low yields in regioselective bromination of the nicotinamide core?
Methodological Answer:
- Directing Groups: Introduce a temporary ortho-directing group (e.g., trimethylsilyl) to enhance 5-bromination selectivity .
- Microwave-Assisted Synthesis: Reduce reaction time (10–15 min vs. 6 hrs) and improve yield (85% vs. 60%) using controlled microwave irradiation .
- Catalytic Systems: Use Pd(OAc)₂ with ligands (e.g., PPh₃) for catalytic bromine activation, minimizing polybromination .
Basic: How is the compound’s logP determined experimentally, and how does it correlate with computational predictions?
Methodological Answer:
- Experimental logP: Use reversed-phase HPLC (C18 column) with a calibration curve of standards (e.g., nitrobenzene, benzophenone) .
- Computational Tools: Compare results from ACD/Labs (fragment-based) vs. Schrödinger’s QikProp (force field-based). Discrepancies >0.5 log units suggest unaccounted solvation effects .
Advanced: What in silico methods predict metabolic pathways for this compound?
Methodological Answer:
- Software: Use MetaSite (Molecular Discovery) or GLORYx (CYP450 prediction) to identify likely sites of oxidation (e.g., piperidine N-demethylation) .
- Validation: Incubate with human liver microsomes (HLMs) and correlate predicted metabolites with LC-MS/MS data (e.g., m/z 438.2 for demethylated product) .
Advanced: How can crystallographic data resolve ambiguity in the sulfamoyl group’s conformation?
Methodological Answer:
- X-ray Analysis: Refine the crystal structure (Mo Kα radiation, λ = 0.71073 Å) to determine torsion angles (e.g., C–N–S–O). Compare with DFT-optimized geometries (B3LYP/6-31G*) .
- Electron Density Maps: Use SHELXL for residual density analysis; a flat density profile (<0.3 eÅ⁻³) confirms the absence of disorder .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Screening: Conduct Ames test (bacterial reverse mutation) and zebrafish embryo toxicity (LC50) as preliminary assays .
- PPE: Use nitrile gloves, fume hood, and closed-system transfers to minimize exposure to brominated intermediates .
Advanced: How can contradictory bioactivity data across cell lines be systematically analyzed?
Methodological Answer:
- Dose-Response Normalization: Use Hill equation modeling to compare EC50 values across cell types (e.g., HEK293 vs. HepG2) .
- Off-Target Profiling: Perform kinome-wide screening (Eurofins KinaseProfiler) to identify kinase inhibition unrelated to the primary target .
- Transcriptomics: Apply RNA-seq to identify cell-specific expression of putative targets (e.g., NAMPT or SIRT1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
